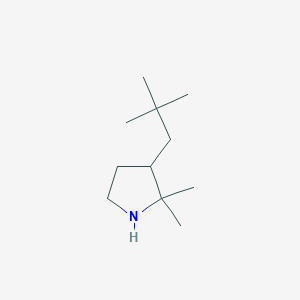

3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

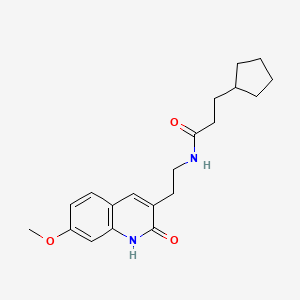

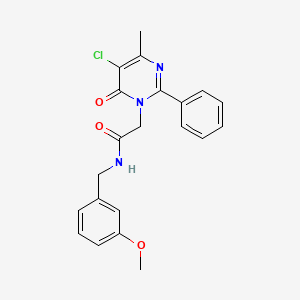

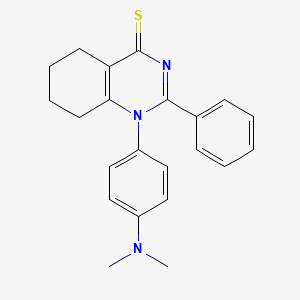

This compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are involved in many biological processes and are part of several pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of “3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine” would consist of a pyrrolidine ring with a 2,2-dimethylpropyl group attached to the 3-position of the ring .Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like 2,2-dimethylpropane have properties such as being highly flammable and insoluble in water .Applications De Recherche Scientifique

Synthetic Methodologies and Catalysis

- The development of new synthetic methodologies for creating complex molecules, such as 2,4,6-triarylpyridines, which have significant biological and pharmaceutical properties, involves the use of various catalysts and solvent-free conditions. This approach simplifies the preparation process and enhances environmental sustainability (Maleki, 2015).

Organocatalysis

- Research into new organocatalysts for asymmetric Michael addition reactions has led to the synthesis of compounds that show good to high yield and excellent enantioselectivities. These studies provide insights into catalyzing mechanisms and may offer references for similar chemical assignments (Cui Yan-fang, 2008).

Antioxidant Properties

- The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols reveal interesting antioxidant properties. This research contributes to the understanding of molecular structures that exhibit high efficacy as antioxidants (Wijtmans et al., 2004).

Efficient Synthesis of Complex Molecules

- Advances in the efficient synthesis of pyridine-pyrimidines and their derivatives through multicomponent reactions highlight the role of innovative catalysts. Such methodologies emphasize the importance of catalyst reusability and environmental considerations in chemical synthesis (Rahmani et al., 2018).

Spectroscopy and Ion Mobility

- Studies on the ion mobility spectra of compounds like 2,4-dimethylpyridine offer valuable data for standardizing spectroscopic measurements. These investigations assist in comparing mobility spectra from various laboratories with greater precision (Eiceman et al., 2003).

Neurotoxicity and Protein Crosslinking

- Research into the neurotoxic effects of certain compounds reveals that dimethyl substitution can significantly affect pyrrole formation and protein crosslinking. These findings contribute to a deeper understanding of the pathogenesis of neurofilament accumulation in neuropathies (Anthony et al., 1983).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on “3-(2,2-Dimethylpropyl)-2,2-dimethylpyrrolidine” would depend on its potential applications. For example, if it shows promise as a pharmaceutical drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Propriétés

IUPAC Name |

3-(2,2-dimethylpropyl)-2,2-dimethylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-10(2,3)8-9-6-7-12-11(9,4)5/h9,12H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFCFRONUHSOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)CC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2577036.png)

![3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol](/img/structure/B2577039.png)

![3-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridazin-6-one](/img/structure/B2577042.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2577044.png)

![3-allyl-8-(4-bromophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577051.png)

![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577052.png)